8-Azido-cAMP

Photoaffinity Labeling cAMP-Dependent Protein Kinase (PKA) Proteomics

8-Azido-cAMP is the only cAMP analog designed for light-activated, covalent crosslinking and bioorthogonal detection—functions unreachable by reversible agonists (8-Br-cAMP, Sp-cAMPS). Its 8-azido group permanently tags PKA regulatory subunits and enables copper-free click chemistry in live cells, making it essential for mapping the cAMP-binding proteome. Standard purity ≥95%; stable at -20°C. Contact us for custom synthesis or radioactive [32P]-labeled variants.

Molecular Formula C10H11N8O6P
Molecular Weight 370.22 g/mol
CAS No. 31966-52-6
Cat. No. B1198011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azido-cAMP
CAS31966-52-6
Synonyms8-azido-cyclic AMP
8-azidoadenosine-3',5'-monophosphate
8-N3-cAMP
Molecular FormulaC10H11N8O6P
Molecular Weight370.22 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3N=[N+]=[N-])N)O)OP(=O)(O1)O
InChIInChI=1S/C10H11N8O6P/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-5(19)6-3(23-9)1-22-25(20,21)24-6/h2-3,5-6,9,19H,1H2,(H,20,21)(H2,11,13,14)/t3-,5-,6-,9-/m1/s1
InChIKeyKTMLKBFMGWQTEK-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azido-cAMP: The Reference Photoaffinity and Click Chemistry Probe for cAMP Signaling Pathway Mapping


8-Azidoadenosine-3′,5′-cyclic monophosphate (8-Azido-cAMP; CAS 31966-52-6) is a modified cyclic nucleotide that serves as the foundational photoaffinity label for cAMP-binding proteins. It incorporates an azido moiety at the 8-position of the adenine ring, a unique functional group that enables two powerful experimental modalities: covalent, light-dependent crosslinking to cAMP receptor sites for proteomic mapping, and bioorthogonal click chemistry for intracellular fluorescent detection [1]. This dual functionality establishes 8-Azido-cAMP as a specialized, non-hydrolyzable probe for investigating cAMP-dependent protein kinase (PKA) and other effector proteins, rather than a general-purpose signaling agonist [2].

8-Azido-cAMP Procurement: Why Sp- and Rp- Analogs or Halogenated cAMPs Cannot Substitute for Photoaffinity Mapping


Generic substitution with other cAMP analogs is not feasible for experiments requiring either the covalent labeling of binding sites or the direct intracellular visualization of this specific derivative. The unique azido group on the C8 position of the adenine ring imparts both photoactivatable crosslinking and click chemistry reactivity, two orthogonal properties absent from analogs like 8-Bromo-cAMP, Sp-8-CPT-cAMPS, or Rp-cAMPS [1]. While 8-Br-cAMP and Sp-cAMPS act as potent, reversible PKA activators (EC50 values ranging from 360 nM to 1.5 µM), they cannot be used to permanently tag, purify, or identify the precise cAMP-binding proteome. Furthermore, the non-hydrolyzable phosphorothioate analogs like Sp-cAMPS and Rp-cAMPS exhibit altered binding kinetics (Ki values of 4.5-12.5 µM) and cannot support light-dependent crosslinking. Therefore, 8-Azido-cAMP is not a functional replacement for other cAMP analogs, nor are they a substitute for it; the selection is dictated by the experimental need for covalent immobilization or bioorthogonal detection [2].

8-Azido-cAMP vs. Analogs: A Quantitative Evidence Guide for Differentiated Procurement


Photoaffinity Crosslinking Efficiency: 8-Azido-cAMP Enables Covalent Labeling of PKA Regulatory Subunits Unattainable with Reversible Analogs

8-Azido-cAMP provides a unique, light-dependent mechanism for the covalent and irreversible labeling of cAMP-binding proteins. When irradiated with UV light at 254 nm, the azido group generates a highly reactive nitrene intermediate that inserts into nearby chemical bonds, permanently crosslinking the probe to its target [1]. This property is absent in all reversible, non-photoreactive cAMP analogs such as 8-Br-cAMP, 8-CPT-cAMP, Sp-cAMPS, and Rp-cAMPS. Under saturating conditions, 8-Azido-cAMP is able to label all cAMP-binding sites on the regulatory subunits of Type II PKA, a feat that is a pre-requisite for subsequent identification, isolation, or quantification of the cAMP-binding proteome [2].

Photoaffinity Labeling cAMP-Dependent Protein Kinase (PKA) Proteomics

Bioorthogonal Click Chemistry Reactivity: 8-Azido-cAMP as a Fluorescently Taggable Intracellular Probe

8-Azido-cAMP contains an azide group that enables participation in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions . This is a class-level property of azide-containing molecules. In a direct application, 8-Azido-cAMP was reacted with a difluorinated cyclooctyne (DIFO) probe in a copper-free click reaction, resulting in a measurable fluorescence signal that allowed for the direct detection of this cAMP derivative in living cells [1]. This bioorthogonal chemistry is a key differentiator from non-azide analogs like 8-Br-cAMP or Sp-cAMPS, which lack this modular tagging capability.

Click Chemistry CuAAC/SPAAC Fluorescent Probes

Comparable Binding Affinity to cAMP: 8-Azido-cAMP as a Functional, Non-Perturbing Ligand

To be an effective probe, an analog must not significantly perturb the system under study. Quantitative binding studies confirm that 8-Azido-cAMP serves as a good biological substitute for the endogenous ligand. Equilibrium dissociation constants (Kd) for the binding of 8-Azido-[32P]cAMP were found to be identical to those for [3H]cAMP in binding assays with cAMP-binding proteins from Mucor racemosus sporangiospores [1]. Furthermore, 8-Azido-cAMP binds to the regulatory subunit of Type II PKA with only a slightly lower affinity than cAMP, and under saturating conditions, it is able to label all cAMP-binding sites [2]. This contrasts with analogs like Rp-cAMPS, which act as competitive antagonists with measurable Ki values (4.5-12.5 µM) .

Binding Affinity Kd Receptor Binding

High Purity and Synthesis Yield: Ensuring Consistent and Reliable Photoaffinity Labeling

The utility of a photoaffinity probe is directly tied to its purity and the reliability of its synthesis, especially when producing a radiolabeled form. An optimized synthesis procedure for 8-Azido-cAMP consistently achieves yields of 60–80% without dilution of specific radioactivity, which is crucial for producing the high-specific-activity [32P]-labeled probe required for sensitive detection [1]. Commercially, the compound is available with a purity of ≥95% as determined by HPLC, ensuring batch-to-batch consistency and minimizing interference from non-specific labeling due to impurities .

Chemical Purity Synthesis Yield Quality Control

Distinct Functional Profile: Probe for Detection vs. Agonist/Antagonist for Pathway Modulation

The functional role of 8-Azido-cAMP is fundamentally different from that of commonly used reversible cAMP analogs. Sp-8-Br-cAMPS, for example, is a potent PKA activator with an EC50 of 360 nM [1], while 8-CPT-cAMP is a selective PKA activator with an IC50 of 0.9 µM for PDE VA . Conversely, Rp-cAMPS is a competitive PKA antagonist (Ki of 4.5-12.5 µM) . These analogs are used to *manipulate* cAMP signaling. In contrast, 8-Azido-cAMP is a *detection* and *mapping* tool. Its primary utility is not to stimulate or inhibit PKA (though it can act as a functional analog) but to permanently label the protein for subsequent analysis [2]. This distinction is critical for experimental design and product selection.

Functional Classification PKA Activation Pathway Modulation

8-Azido-cAMP: Validated Research Applications from Photoaffinity Proteomics to Intracellular cAMP Imaging


Identification and Quantification of the cAMP-Binding Proteome via Photoaffinity Labeling (PAL)

This is the canonical and most highly validated application. The unique photo-crosslinking capability of 8-Azido-cAMP, especially in its [32P]-radiolabeled form, enables the covalent tagging of all specific cAMP-binding proteins in a complex biological sample (e.g., cell lysate, tissue extract). Following UV irradiation and separation by SDS-PAGE, the labeled proteins are revealed by autoradiography. This method is the gold standard for mapping the expression and relative abundance of PKA regulatory subunits (RI and RII) and other cAMP effectors in various tissues and under different physiological or pharmacological conditions [1]. The specificity of labeling is confirmed by competition with excess unlabeled cAMP, ensuring results are not confounded by non-specific interactions [2].

Direct Intracellular Fluorescent Detection and Localization of 8-Azido-cAMP via Cu-Free Click Chemistry

Leveraging its azido group, 8-Azido-cAMP is the only cAMP analog that can be directly detected inside living cells using bioorthogonal click chemistry. After loading cells with the probe, a Cu-free click reaction is performed using a complementary cyclooctyne probe (e.g., DIFO). This reaction, which does not require toxic copper catalysts, 'lights up' the 8-Azido-cAMP molecule, producing a quantifiable fluorescence signal. This provides a direct method to probe the uptake, distribution, and potentially the metabolism of this cAMP derivative within a cellular context, offering a unique approach for studying cAMP compartmentalization [3].

Investigation of cAMP-Dependent Protein Kinase (PKA) Regulatory Subunit Dynamics and Proteolytic Processing

Due to its ability to saturate and covalently label all cAMP-binding sites on PKA regulatory subunits, 8-Azido-cAMP is a critical tool for studying the post-translational processing and subunit composition of PKA. Photoaffinity labeling with 8-Azido-[32P]cAMP, followed by immunoprecipitation and gel electrophoresis, can reveal the presence of specific proteolytic fragments of the regulatory subunits that retain cAMP-binding capacity but may not be detected by standard Western blotting techniques. This application is key for understanding how PKA signaling is fine-tuned in different cell types and disease states [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Azido-cAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.